6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
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Overview
Description
6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and an imidazo-thiazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of 2-aminopyridine to form 6-chloro-2-aminopyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Cyclization to Form the Imidazo-Thiazol Ring: The final step involves the cyclization of the intermediate with a thiazole derivative under acidic or basic conditions to form the imidazo-thiazol ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole moieties.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE stands out due to its unique combination of a chloropyridinyl group, a trifluoromethyl group, and an imidazo-thiazol ring system.
Properties
Molecular Formula |
C11H8ClF3N4OS |
---|---|
Molecular Weight |
336.72 g/mol |
IUPAC Name |
6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C11H8ClF3N4OS/c12-6-1-2-7(16-5-6)17-10(11(13,14)15)8(20)19-3-4-21-9(19)18-10/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
VDEWNAWYDBKFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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